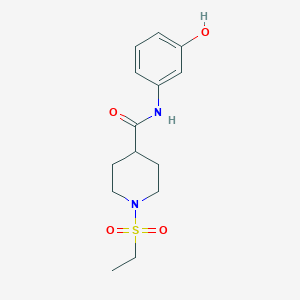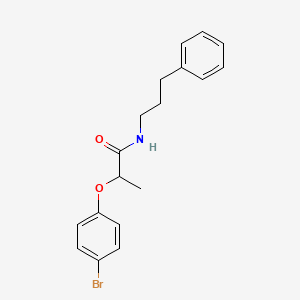![molecular formula C14H18BrNO2 B4111678 1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
1-[2-(4-bromophenoxy)propanoyl]piperidine
Übersicht
Beschreibung
1-[2-(4-bromophenoxy)propanoyl]piperidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and acetylcholine, leading to its analgesic and anticonvulsant effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to increase the expression of neurotrophic factors, promoting neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been found to be stable under various conditions, making it suitable for long-term studies. However, 1-[2-(4-bromophenoxy)propanoyl]piperidine has some limitations for lab experiments. It has poor water solubility, making it difficult to administer in vivo. Furthermore, the sigma-1 receptor is widely distributed in the body, making it challenging to determine the specific effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine. One potential area of research is the development of more water-soluble derivatives of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which would improve its bioavailability and efficacy. Another area of research is the investigation of the effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine on other sigma receptors, which may lead to the discovery of new therapeutic targets. Furthermore, the neuroprotective effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine make it a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the development of selective sigma-1 receptor agonists and antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-[2-(4-bromophenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been synthesized using various methods and has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, leading to various biochemical and physiological effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments but also has some limitations. There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which may lead to the discovery of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromophenoxy)propanoyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to be effective in treating neuropathic pain and epilepsy. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQZSVSWNKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4111602.png)
![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)

![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)


![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)